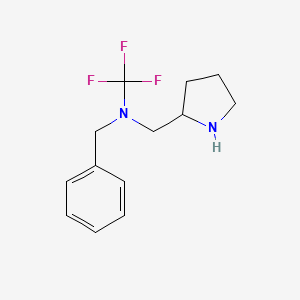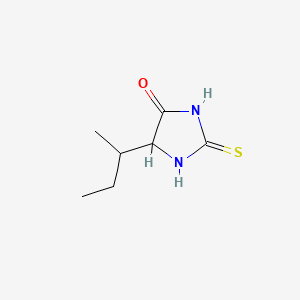
N-(piperidin-3-ylmethyl)-N-(trifluoromethyl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(piperidin-3-ylmethyl)-N-(trifluoromethyl)ethanamine: is an organic compound that features a piperidine ring attached to an ethanamine backbone, with a trifluoromethyl group attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(piperidin-3-ylmethyl)-N-(trifluoromethyl)ethanamine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or via the cyclization of 1,5-diaminopentane.
Attachment of the Ethanamine Backbone: The piperidine ring is then reacted with an appropriate ethanamine derivative, such as 2-chloro-N-(trifluoromethyl)ethanamine, under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation and cyclization processes, followed by purification steps such as distillation or crystallization to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the trifluoromethyl group, potentially converting it to a methyl group.
Substitution: The ethanamine backbone can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: N-(piperidin-3-ylmethyl)-N-(trifluoromethyl)ethanamine N-oxide.
Reduction: N-(piperidin-3-ylmethyl)-N-methyl ethanamine.
Substitution: Various substituted ethanamine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, N-(piperidin-3-ylmethyl)-N-(trifluoromethyl)ethanamine is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In the field of biology and medicine, this compound is investigated for its potential as a pharmacophore in drug design. The piperidine ring is a common motif in many bioactive molecules, and the trifluoromethyl group can enhance the metabolic stability and bioavailability of drugs.
Industry
In industry, this compound may be used in the production of specialty chemicals and materials, particularly those requiring fluorinated components for improved performance.
Wirkmechanismus
The mechanism of action of N-(piperidin-3-ylmethyl)-N-(trifluoromethyl)ethanamine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The piperidine ring can mimic natural substrates or ligands, while the trifluoromethyl group can enhance binding affinity and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(piperidin-3-ylmethyl)-N-methyl ethanamine: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.
N-(piperidin-3-ylmethyl)-N-(difluoromethyl)ethanamine: Contains a difluoromethyl group instead of a trifluoromethyl group, potentially altering its reactivity and stability.
Uniqueness
N-(piperidin-3-ylmethyl)-N-(trifluoromethyl)ethanamine is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric effects. This can influence its chemical reactivity, biological activity, and overall stability compared to similar compounds.
Eigenschaften
Molekularformel |
C9H17F3N2 |
|---|---|
Molekulargewicht |
210.24 g/mol |
IUPAC-Name |
N-(piperidin-3-ylmethyl)-N-(trifluoromethyl)ethanamine |
InChI |
InChI=1S/C9H17F3N2/c1-2-14(9(10,11)12)7-8-4-3-5-13-6-8/h8,13H,2-7H2,1H3 |
InChI-Schlüssel |
CRWQVORSYCVUOP-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC1CCCNC1)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Azaspiro[4.4]nonan-7-ylmethanol](/img/structure/B13960378.png)
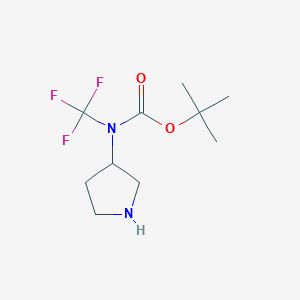
![benzyl N-[2-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate](/img/structure/B13960387.png)
![4-Chloro-6-(pyrazolo[1,5-a]pyrimidin-3-yl)pyrimidin-2-amine](/img/structure/B13960394.png)
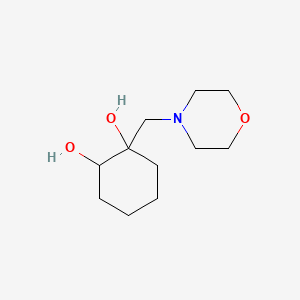
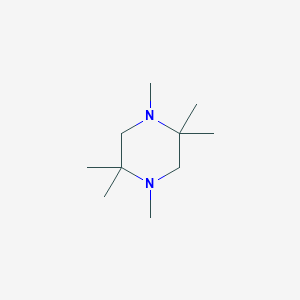
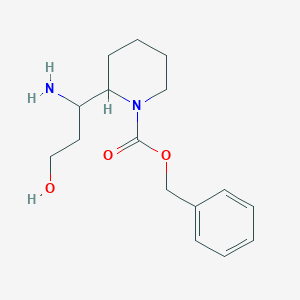
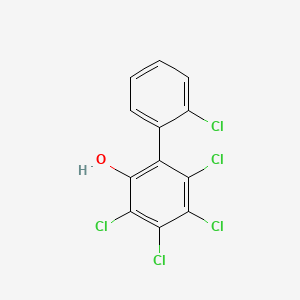
![(6-chloro-1H-benzo[d]imidazol-1-yl)methanol](/img/structure/B13960424.png)
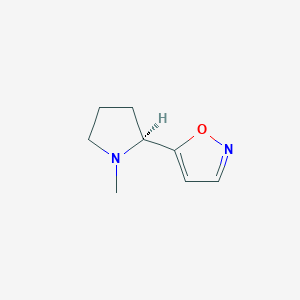
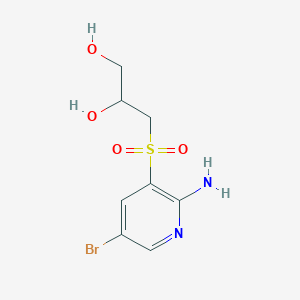
![7-(2-Aminopropanoyl)-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B13960437.png)
